molecular formula C7H8N2O2S B11908262 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid CAS No. 1314969-30-6

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid

Cat. No.: B11908262
CAS No.: 1314969-30-6
M. Wt: 184.22 g/mol
InChI Key: AZNXCBWWBKMEOO-UHFFFAOYSA-N
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Description

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2S. This compound is characterized by a pyrimidine ring substituted with a methylthio group at the 6-position and an acetic acid moiety at the 4-position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure with a chloro group instead of a hydrogen atom at the 4-position.

    2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid: Contains a thieno ring fused to the pyrimidine ring.

Uniqueness

2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within cells.

Properties

IUPAC Name

2-(6-methylsulfanylpyrimidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-6-2-5(3-7(10)11)8-4-9-6/h2,4H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXCBWWBKMEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717078
Record name [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-30-6
Record name [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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